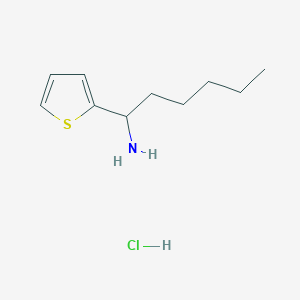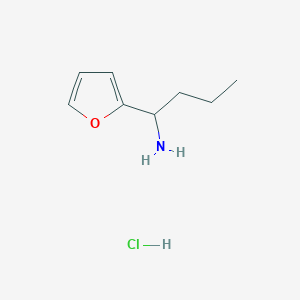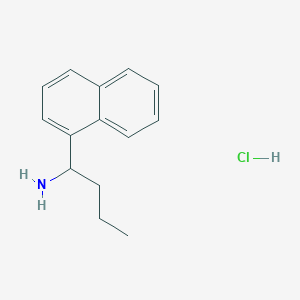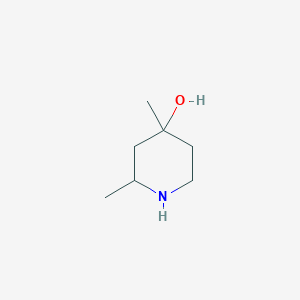
2-(3,5-difluorophenoxy)-N-methylethan-1-amine hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Biological Applications
2-(3,5-difluorophenoxy)-N-methylethan-1-amine hydrochloride, due to its structural properties, has been utilized in various synthetic pathways and biological studies. Although specific studies on this compound are limited, related research indicates its potential in the field of synthetic chemistry and its applications in biological contexts.
Antineoplastic Agents and Tubulin Polymerization Inhibition :An efficient synthesis of related amines and hydrochlorides, including 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and derived amino acid amides, was reported. These compounds demonstrated significant antineoplastic activity and inhibited tubulin polymerization, suggesting the potential of structurally similar compounds in cancer research and therapy (Pettit et al., 2003).
Optical Detection of Amines :Derivatives of chlorophyll were synthesized and used for the optical detection of amines. This research highlights the potential of using similar compounds in the detection and quantification of amines through absorption spectral changes, which can have implications in various scientific and industrial applications (Tamiaki et al., 2013).
Chiral Separation and Circular Dichroism :The study involved synthesizing and characterizing fluorous (S)- and (R)-1-phenylethylamines. These compounds played a role in chiral separation and circular dichroism studies, indicating the use of structurally related amines in understanding molecular chirality and its applications in developing pharmaceuticals and other chiral substances (Szabó et al., 2006).
Fluorination and Asymmetric Synthesis :Research on the treatment of epoxy amines with HBF4·OEt2 demonstrated efficient S(N)2-type ring-opening hydrofluorination, leading to the synthesis of amino fluorohydrins. The methodology has implications in the asymmetric synthesis of various compounds, suggesting potential applications of similar compounds in the development of asymmetric synthesis pathways (Cresswell et al., 2011).
properties
IUPAC Name |
2-(3,5-difluorophenoxy)-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO.ClH/c1-12-2-3-13-9-5-7(10)4-8(11)6-9;/h4-6,12H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZZCGNBBWAVAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC(=CC(=C1)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-difluorophenoxy)-N-methylethan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine](/img/structure/B1457638.png)